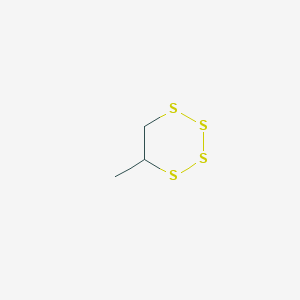
5-Methyl-1,2,3,4-tetrathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,2,3,4-tetrathiane: is an organosulfur compound with the molecular formula C₃H₆S₄ and a molecular weight of 170.34 g/mol . It is also known by other names such as 5-Methyl-1,2,3,4-tetrathiacyclohexane and methyl-1,2,3,4-tetrathiane . This compound is characterized by a six-membered ring containing four sulfur atoms and one methyl group attached to the ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
5-Methyl-1,2,3,4-tetrathiane has several scientific research applications, including:
Chemistry: It is used as a model compound to study sulfur-sulfur bond interactions and the reactivity of sulfur-containing rings.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,2,3,4-tetrathiane involves its interaction with molecular targets such as NADPH oxidase . The compound has been shown to inhibit the activity of this enzyme, leading to reduced production of reactive oxygen species (ROS) and decreased oxidative stress . The molecular pathways involved include the binding of the compound to the active site of NADPH oxidase, thereby preventing its normal function .
Comparación Con Compuestos Similares
1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.
Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.
Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.
Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .
Propiedades
Número CAS |
116664-30-3 |
|---|---|
Fórmula molecular |
C3H6S4 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
5-methyltetrathiane |
InChI |
InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3 |
Clave InChI |
MUHSSCIXCFPQHS-UHFFFAOYSA-N |
SMILES canónico |
CC1CSSSS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


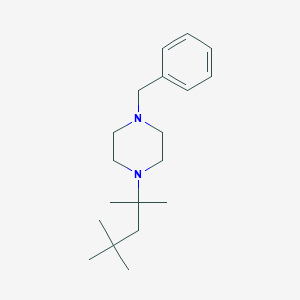
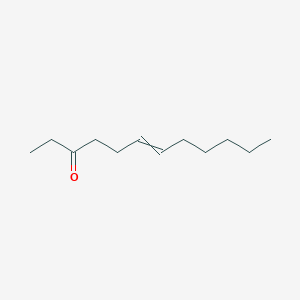
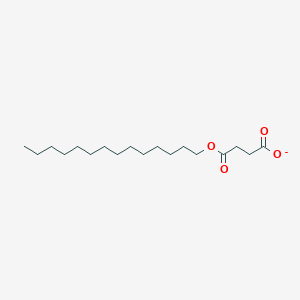
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)
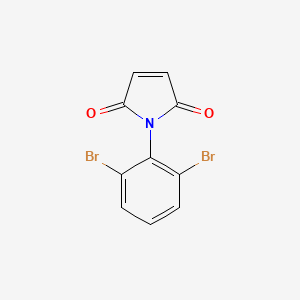



![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)

![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
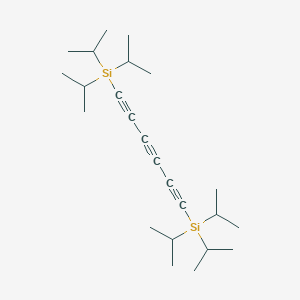
![2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol](/img/structure/B14312756.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid](/img/structure/B14312761.png)
